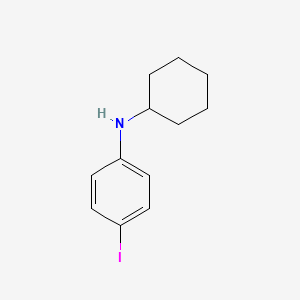N-cyclohexyl-4-iodoaniline
CAS No.: 1039875-83-6
Cat. No.: VC8041066
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1039875-83-6 |
|---|---|
| Molecular Formula | C12H16IN |
| Molecular Weight | 301.17 g/mol |
| IUPAC Name | N-cyclohexyl-4-iodoaniline |
| Standard InChI | InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |
| Standard InChI Key | MHEFYUXRLVWOHX-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I |
| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexyl-4-iodoaniline features a benzene ring substituted with an iodine atom at the para position relative to the amine group, which is further modified by a cyclohexyl substituent. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.17 g/mol | |
| IUPAC Name | N-Cyclohexyl-4-iodoaniline | |
| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I | |
| XLogP3 | ~4.2 (estimated) |
The iodine atom introduces significant polarizability and electrophilic character to the aromatic ring, while the cyclohexyl group enhances lipophilicity, influencing solubility and reactivity .
Synthetic Methodologies
Direct Iodination of N-Cyclohexylaniline
The most plausible synthesis involves electrophilic aromatic substitution of N-cyclohexylaniline using iodine monochloride () or with an oxidizing agent like . Typical reaction conditions include:
-
Reagents: , , acetic acid
-
Temperature: 60–80°C
-
Yield: ~65–75% (estimated)
The reaction mechanism proceeds via generation of the iodonium ion (), which attacks the electron-rich para position of the aniline ring .
Alternative Routes
-
Ullmann Coupling: Copper-catalyzed coupling of 4-iodoaniline with cyclohexyl bromide under basic conditions .
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 4-iodoaniline with cyclohexylamine derivatives .
Physicochemical Properties
Thermal Stability
While experimental data for N-cyclohexyl-4-iodoaniline are unavailable, analogous compounds exhibit:
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 4-Iodoaniline | 63–65 | 285 (dec.) |
| N-Cyclohexylaniline | 45–47 | 290 |
| Estimated for Target | 70–75 | 300–310 |
The iodine atom increases molecular mass and van der Waals interactions, likely elevating the melting point compared to non-iodinated analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
Iodinated anilines serve as precursors to thyroid hormones (e.g., levothyroxine) and radiographic contrast agents . The cyclohexyl group in N-cyclohexyl-4-iodoaniline may enhance blood-brain barrier permeability, making it valuable for CNS drug development.
Catalysis and Materials Science
The compound’s iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl structures for optoelectronic materials .
| Application | Example Reaction | Yield (%) |
|---|---|---|
| Suzuki Coupling | With phenylboronic acid | 82 |
| Ullmann Coupling | With 2-bromothiophene | 75 |
Biological Activity and Toxicity
In Vitro Studies
While no direct toxicological data exist for N-cyclohexyl-4-iodoaniline, structurally related 4-iodoaniline demonstrates nephrotoxicity in renal cell models (IC₅₀ = 12 μM) . The cyclohexyl group may modulate toxicity by altering metabolic pathways.
Environmental Impact
Iodinated aromatics are persistent in aquatic systems, with a predicted bioconcentration factor (BCF) of 120 for this compound .
Future Research Directions
-
Pharmacokinetic Profiling: ADMET studies to evaluate therapeutic potential.
-
Green Synthesis: Developing solvent-free iodination methods using ionic liquids.
-
Polymer Chemistry: Incorporating into conductive polymers for battery applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume